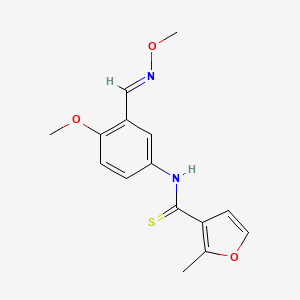
3-Furancarbothioamide, N-(4-methoxy-3-((methoxyimino)methyl)phenyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Furancarbothioamide, N-(4-methoxy-3-((methoxyimino)methyl)phenyl)-2-methyl- is a complex organic compound that features a furan ring, a carbothioamide group, and a methoxyimino functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarbothioamide, N-(4-methoxy-3-((methoxyimino)methyl)phenyl)-2-methyl- typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carbothioamide group: This step may involve the reaction of the furan derivative with thiourea or a similar reagent.
Methoxyimino functionalization: This can be done by reacting the intermediate with methoxyamine under suitable conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methoxyimino group.
Reduction: Reduction reactions could target the carbothioamide group, converting it to other functional groups.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound or its derivatives could be investigated for therapeutic applications, potentially serving as drug candidates or pharmacological tools.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-Furancarbothioamide, N-(4-methoxy-3-((methoxyimino)methyl)phenyl)-2-methyl- would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their function through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea derivatives: Compounds with similar carbothioamide groups.
Furan derivatives: Compounds containing the furan ring.
Methoxyimino compounds: Compounds with the methoxyimino functional group.
Eigenschaften
CAS-Nummer |
178869-91-5 |
|---|---|
Molekularformel |
C15H16N2O3S |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
N-[4-methoxy-3-[(E)-methoxyiminomethyl]phenyl]-2-methylfuran-3-carbothioamide |
InChI |
InChI=1S/C15H16N2O3S/c1-10-13(6-7-20-10)15(21)17-12-4-5-14(18-2)11(8-12)9-16-19-3/h4-9H,1-3H3,(H,17,21)/b16-9+ |
InChI-Schlüssel |
ZCQJFISKHKYVCS-CXUHLZMHSA-N |
Isomerische SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)OC)/C=N/OC |
Kanonische SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)OC)C=NOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


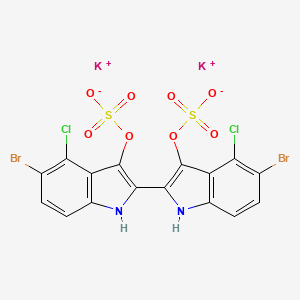
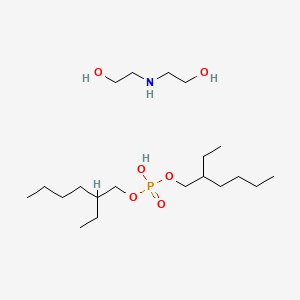
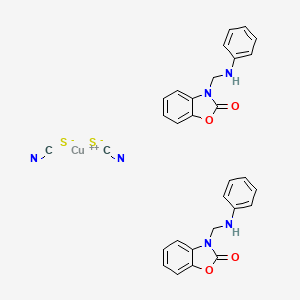

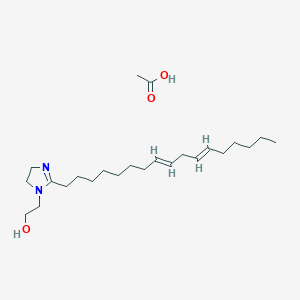
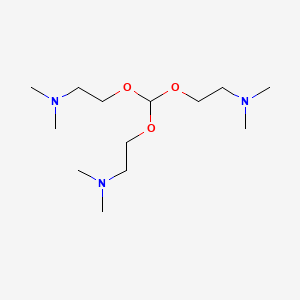

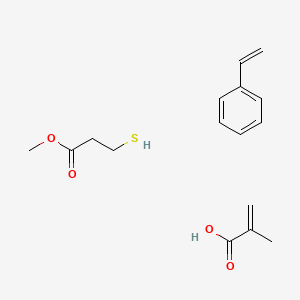
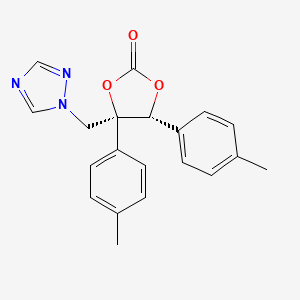


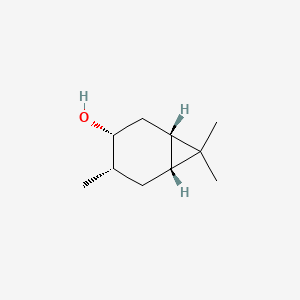
![5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12687869.png)
![2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12687876.png)
